molecular formula C19H22ClNO3 B5411744 7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

Cat. No. B5411744
M. Wt: 347.8 g/mol
InChI Key: QNAMRORMSBEWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is not fully understood. However, studies have suggested that this compound acts on the GABAergic system, which is involved in regulating anxiety and other neurological functions.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has also been shown to reduce anxiety and improve mood in animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have adverse effects on animals or humans. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize dosing and treatment regimens.

Future Directions

There are several future directions for research on 7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One area of focus could be on optimizing dosing and treatment regimens to maximize therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, studies could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a promising compound that has potential therapeutic applications. Its low toxicity profile and anti-inflammatory, analgesic, and anxiolytic properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been reported in several studies. One of the most common methods involves the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form 3-chlorophenyl ethyl 2-bromoacetate. This intermediate is then reacted with 2-aminoethanol to form the desired product.

Scientific Research Applications

The potential therapeutic applications of 7-(3-chlorophenyl)-4-(2-ethoxyethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol have been studied extensively in the scientific community. This compound has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders.

properties

IUPAC Name

7-(3-chlorophenyl)-4-(2-ethoxyethyl)-3,5-dihydro-2H-1,4-benzoxazepin-9-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-2-23-8-6-21-7-9-24-19-16(13-21)10-15(12-18(19)22)14-4-3-5-17(20)11-14/h3-5,10-12,22H,2,6-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAMRORMSBEWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCOC2=C(C1)C=C(C=C2O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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